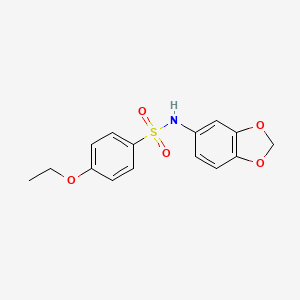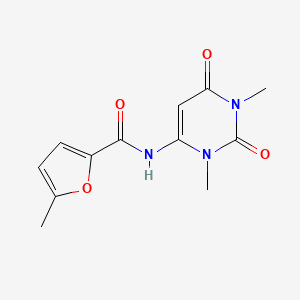
N-cyclohexyl-N'-(2-hydroxy-1,1-dimethylethyl)urea
Übersicht
Beschreibung
N-cyclohexyl-N'-(2-hydroxy-1,1-dimethylethyl)urea (CDU) is a chemical compound with potential therapeutic applications. It belongs to the class of urea derivatives and has been studied extensively for its pharmacological properties.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-N'-(2-hydroxy-1,1-dimethylethyl)urea is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects through the inhibition of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in various types of cancer cells and is involved in tumor growth and metastasis. This compound has been shown to inhibit the activity of CA IX, leading to a reduction in tumor growth and angiogenesis.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and improve glucose uptake in adipocytes. This compound has also been shown to have an effect on the immune system, reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclohexyl-N'-(2-hydroxy-1,1-dimethylethyl)urea has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity. This compound has also been shown to be stable under a wide range of conditions. However, this compound has some limitations for lab experiments. It is not water-soluble, which can make it difficult to use in certain assays. This compound also has a short half-life, which can make it difficult to study its pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the study of N-cyclohexyl-N'-(2-hydroxy-1,1-dimethylethyl)urea. One area of research is the development of this compound derivatives with improved pharmacological properties. Another area of research is the study of this compound in combination with other drugs for the treatment of cancer and inflammatory diseases. The development of this compound-based imaging agents for the detection of cancer is also an area of research. Finally, the study of this compound in animal models of disease is an important area of research for the development of new therapies.
Synthesemethoden
N-cyclohexyl-N'-(2-hydroxy-1,1-dimethylethyl)urea can be synthesized through a multi-step process involving the reaction of cyclohexylamine with tert-butyl isocyanate. The reaction is carried out in the presence of a catalyst such as triethylamine. The resulting product is then treated with hydroxylamine to yield this compound. The purity of this compound can be improved through recrystallization and chromatography techniques.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-N'-(2-hydroxy-1,1-dimethylethyl)urea has been studied for its potential therapeutic applications in various fields. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has been tested in vitro and in vivo for its ability to inhibit the proliferation of cancer cells. It has also been tested for its ability to reduce inflammation in animal models of arthritis and colitis.
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-(1-hydroxy-2-methylpropan-2-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,8-14)13-10(15)12-9-6-4-3-5-7-9/h9,14H,3-8H2,1-2H3,(H2,12,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJSMHNAYYOCPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)NC1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801231905 | |
| Record name | N-Cyclohexyl-N′-(2-hydroxy-1,1-dimethylethyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801231905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76958-92-4 | |
| Record name | N-Cyclohexyl-N′-(2-hydroxy-1,1-dimethylethyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76958-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Cyclohexyl-N′-(2-hydroxy-1,1-dimethylethyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801231905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-methyl-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5865667.png)

![3-(4-morpholinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5865688.png)
![N-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]propanamide](/img/structure/B5865694.png)
![2-[8,9-dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5865699.png)


![2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5865720.png)
![4-[(dicyclohexylamino)carbonyl]benzoic acid](/img/structure/B5865725.png)
![4-(acetylamino)phenyl [(4,6-dimethyl-2-pyrimidinyl)thio]acetate](/img/structure/B5865747.png)
![N'-{[5-(4-nitrophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5865750.png)
![2-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5865751.png)
![3,4-dimethoxy-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5865760.png)